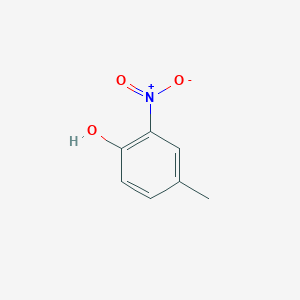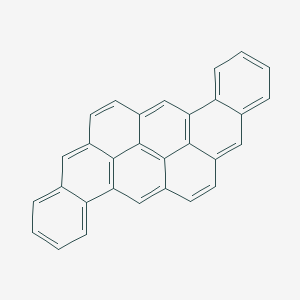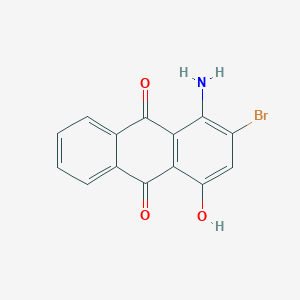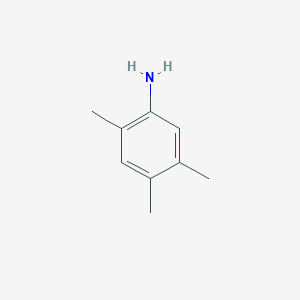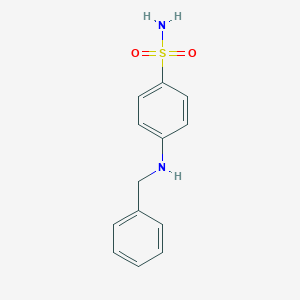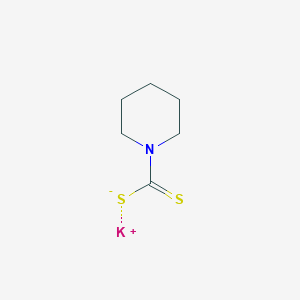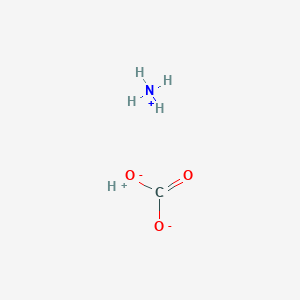
Ammonium bicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium bicarbonate is an inorganic compound with the chemical formula NH₄HCO₃. It is a white, crystalline powder that belongs to the class of compounds known as inorganic salts. This compound is commonly referred to as bicarbonate of ammonia, ammonium hydrogen carbonate, hartshorn, or baker’s ammonia. This compound is a colorless solid with a faint odor of ammonia and is highly soluble in water. It decomposes in hot water and is insoluble in alcohol and acetone .
Mechanism of Action
Target of Action
Ammonium bicarbonate, chemically speaking, is the bicarbonate salt of the ammonium ion . It primarily targets the biochemical processes that involve ammonia, carbon dioxide, and water . As a pesticide active ingredient, it acts as a feeding attractant for insects .
Mode of Action
This compound interacts with its targets by decomposing into ammonia, carbon dioxide, and water . This decomposition is a result of its thermal instability . In the environment, it slowly decomposes to release ammonia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of ammonia and carbon dioxide. This compound is produced by combining carbon dioxide and ammonia . The reaction solution is kept cold due to the thermal instability of this compound, which allows the precipitation of the product as a white solid .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments . It’s worth noting that the compound is thermally unstable, which could impact its bioavailability .
Result of Action
The primary result of this compound’s action is the production of ammonia, carbon dioxide, and water . This decomposition process can influence various biochemical processes, particularly those involving these compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. Due to its thermal instability, the compound decomposes more readily at higher temperatures . Furthermore, its solubility in water suggests that it could be more active in aqueous environments .
Biochemical Analysis
Biochemical Properties
Ammonium bicarbonate is involved in the nitrification process, a critical part of the global biogeochemical nitrogen cycle . It is oxidized into nitrite by ammonia-oxidizing bacteria (AOB), which serves as an energy source for the growth of plants and microorganisms .
Cellular Effects
This compound influences cell function by participating in the nitrification process. It contributes to maintaining environmental quality by assisting the decomposition process occurring in nature . It also provides a mechanism for regulating the loss of nitrogen from the environment .
Molecular Mechanism
The molecular mechanism of this compound involves the microbial oxidation of ammonia into nitrite by different groups of microorganisms . This is the first and the rate-limiting step of the nitrification reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the decomposition rate of this compound is low when the hot air temperature is less than 150 ℃ . When the temperature exceeds 150 ℃, the decomposition rate increases rapidly .
Metabolic Pathways
This compound is involved in the nitrification reaction, a two-step process in which ammonia is oxidized into nitrate via nitrite . This reaction is a critical part of the global biogeochemical nitrogen cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] Due to the volatile nature of its constituents, this compound tends to decompose upon standing, especially in the presence of moisture, which makes it necessary to store this compound in a cool and dry place .
Industrial Production Methods: In industrial settings, this compound is produced by combining carbon dioxide and ammonia. Since this compound is thermally unstable, the reaction solution is kept cold, which allows the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .
Chemical Reactions Analysis
Types of Reactions: Ammonium bicarbonate undergoes various types of chemical reactions, including decomposition, reduction, and substitution reactions.
Common Reagents and Conditions:
Decomposition: Upon heating, this compound decomposes to produce ammonia, carbon dioxide, and water. [ \text{NH}_4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Substitution: In the presence of certain reagents, this compound can undergo substitution reactions to form various products.
Major Products Formed: The major products formed from the decomposition of this compound are ammonia, carbon dioxide, and water .
Scientific Research Applications
Ammonium bicarbonate has a wide array of applications spanning several industries:
Chemistry: It serves as a buffer in lyophilization and matrix-assisted laser desorption/ionization (MALDI) techniques.
Biology: this compound is used in the preparation of biological samples for mass spectrometry analysis.
Medicine: It is used in the pharmaceutical industry as a leavening agent and in the formulation of certain medications.
Industry: In the food industry, it is used as a leavening agent in the baking of flat goods such as crackers and cookies.
Comparison with Similar Compounds
- Ammonium carbonate (NH₄)₂CO₃
- Sodium bicarbonate NaHCO₃
- Potassium bicarbonate KHCO₃
Comparison: Ammonium bicarbonate is unique in its ability to decompose at relatively low temperatures, making it particularly useful in applications where a rapid release of gases is required. Unlike sodium bicarbonate and potassium bicarbonate, this compound releases ammonia upon decomposition, which can be beneficial in certain agricultural and industrial applications .
Properties
Key on ui mechanism of action |
Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. |
|---|---|
CAS No. |
1066-33-7 |
Molecular Formula |
CH5NO3 |
Molecular Weight |
79.056 g/mol |
IUPAC Name |
azane;carbonic acid |
InChI |
InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |
InChI Key |
ATRRKUHOCOJYRX-UHFFFAOYSA-N |
impurities |
Ammonium carbonate |
SMILES |
C(=O)(O)[O-].[NH4+] |
Isomeric SMILES |
C(=O)(O)[O-].[NH4+] |
Canonical SMILES |
C(=O)(O)O.N |
Color/Form |
Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |
density |
1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |
melting_point |
95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |
Key on ui other cas no. |
10361-29-2 |
physical_description |
Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |
Pictograms |
Irritant |
Related CAS |
10361-29-2 |
shelf_life |
Comparatively stable at room temp; ... the white fumes given off consist of ammonium 21.5%, carbon dioxide 55.7%, water vapor 22.8%; rate of decomposition increases as temperature rises. |
solubility |
Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |
Synonyms |
ammonium bicarbonate |
vapor_pressure |
58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


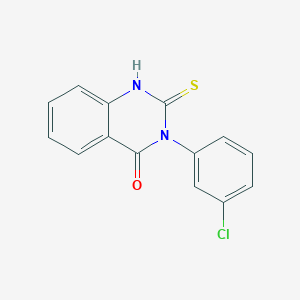
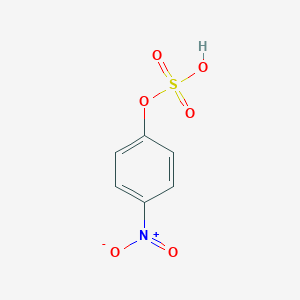
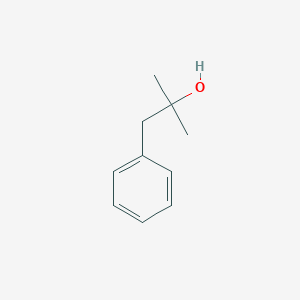
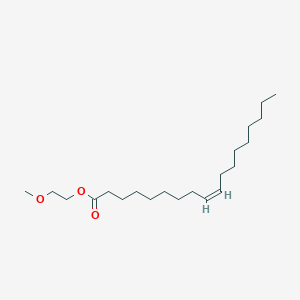
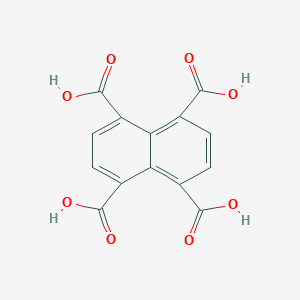
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
